
2-(4-fluorophenoxy)propan-1-ol
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-(4-fluorophenoxy)propan-1-ol involves several synthetic routes. One common method includes the reaction of 4-fluorophenol with epichlorohydrin, followed by the reduction of the resulting epoxide with a suitable reducing agent. The reaction conditions typically involve the use of solvents such as chloroform and catalysts to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Analyse Chemischer Reaktionen
2-(4-fluorophenoxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under suitable conditions.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(4-fluorophenoxy)propan-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various complex molecules and chiral catalysts.
Medicine: It has potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is employed in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(4-fluorophenoxy)propan-1-ol involves its interaction with specific molecular targets and pathways. As a chiral alcohol, it can interact with enzymes and receptors in a stereospecific manner, influencing various biochemical processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2-(4-fluorophenoxy)propan-1-ol can be compared with other similar compounds, such as:
®-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol: This compound has a similar structure but contains a chlorine atom instead of a hydroxyl group.
(S)-(+)-2-Chloro-1-propanol: Another related compound with a chlorine atom in place of the fluorophenoxy group.
Eigenschaften
CAS-Nummer |
63650-17-9 |
|---|---|
Molekularformel |
C9H11FO2 |
Molekulargewicht |
170.18 g/mol |
IUPAC-Name |
2-(4-fluorophenoxy)propan-1-ol |
InChI |
InChI=1S/C9H11FO2/c1-7(6-11)12-9-4-2-8(10)3-5-9/h2-5,7,11H,6H2,1H3 |
InChI-Schlüssel |
QUZSHRALJXOPFS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO)OC1=CC=C(C=C1)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 4-[(4-acetylphenoxy)methyl]benzoate](/img/structure/B8741255.png)
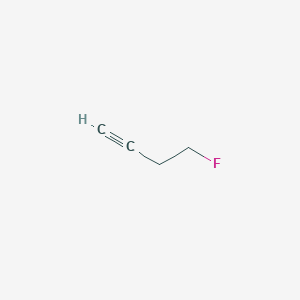
![7-(4-Bromophenyl)dibenzo[c,h]acridine](/img/structure/B8741261.png)
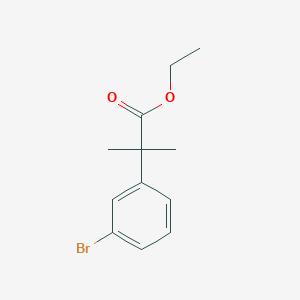


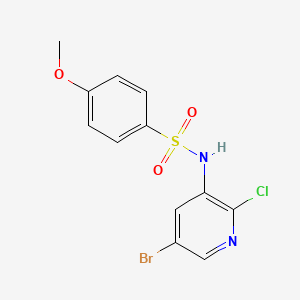
![[1,3]Dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B8741296.png)

![8-Bromo-3,7-difluorodibenzo[B,F][1,4]oxazepine](/img/structure/B8741301.png)

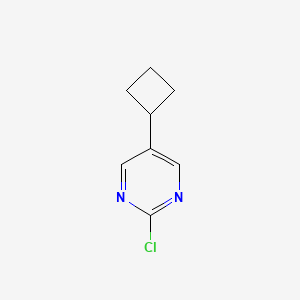
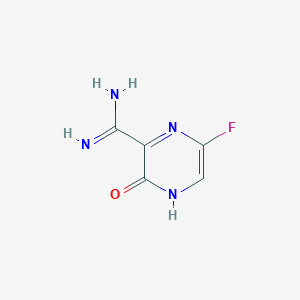
![Bicyclo[3.2.2]nonane-2,4-dione](/img/structure/B8741338.png)
